A1 Adenosine Receptor Selectivity: Direct Head-to-Head Comparison with AB928 (Etrumadenant)
In a GloSensor cAMP assay, compound 7ai exhibited no antagonistic activity against human A1 and A3 receptors (IC50 >1000 nM), whereas the control dual antagonist AB928 (Etrumadenant) displayed potent A1R antagonism with an IC50 of 87.3 ± 6.3 nM [1]. This represents at least a 11.5-fold improvement in A1R selectivity for 7ai relative to AB928, quantified as the ratio of A1R IC50 values (>1000 nM vs 87.3 nM).
| Evidence Dimension | A1 adenosine receptor antagonism (IC50) |
|---|---|
| Target Compound Data | >1000 nM |
| Comparator Or Baseline | AB928 (Etrumadenant): 87.3 ± 6.3 nM |
| Quantified Difference | >11.5-fold lower off-target A1R activity for 7ai |
| Conditions | GloSensor cAMP assay in HEK293 cells expressing human A1R |
Why This Matters
Absence of A1R antagonism reduces risk of confounding cardiovascular and CNS effects (e.g., bradycardia, sedation), enabling cleaner interpretation of A2A/A2B-specific pharmacology and safer in vivo profiling.
- [1] Claff, T., Schlegel, J. G., Voss, J. H., et al. (2023). Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction. Communications Chemistry, 6, Article 106. View Source
